4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is a chemical compound with the molecular formula C12H7N3S It is a heterocyclic aromatic compound that contains both a thiazole ring and a benzonitrile group
Mechanism of Action
Target of Action
The primary target of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase plays a crucial role in the hydrolysis of nitriles into corresponding carboxylic acids .
Mode of Action
This compound interacts with nitrilase, which catalyzes the hydrolysis of one cyano group of dinitriles into corresponding cyanocarboxylic acids . This reaction is virtually impossible by chemical hydrolysis .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitrilase-mediated biocatalysis reaction . The downstream effects of this pathway include the production of cyanocarboxylic acids from dinitriles .
Result of Action
The result of the action of this compound is the production of cyanocarboxylic acids from dinitriles . This reaction is of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as the presence and concentration of the nitrilase enzyme . Additionally, the compound’s regioselectivity is affected by the carbon chain lengths and substituent group positions of substrates .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Molecular Mechanism
It is known that the compound can participate in free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, forming a radical . This radical can then react with other molecules, potentially leading to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile typically involves the reaction of 2-(cyanomethyl)thiazole with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted thiazole or benzonitrile derivatives.
Scientific Research Applications
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can be compared with other similar compounds, such as:
4-(2-Cyanomethylthiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(Cyanomethyl)-1,3-thiazole: Lacks the benzonitrile group, making it less complex.
4-(2-Cyanomethylthiazol-4-yl)phenol: Contains a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the thiazole ring and the benzonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCITPHNDXGZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.